molecular formula C10H17NO6S B037554 2-(prop-2-enoylamino)butane-2-sulfonic Acid CAS No. 40623-75-4

2-(prop-2-enoylamino)butane-2-sulfonic Acid

Cat. No.: B037554
CAS No.: 40623-75-4
M. Wt: 279.31 g/mol
InChI Key: YVDXQYOOUXSXMU-UHFFFAOYSA-N
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Description

2-(prop-2-enoylamino)butane-2-sulfonic acid is a versatile compound with the molecular formula C10H17NO6S and a molecular weight of 279.31 g/mol. This compound is primarily used in research and has shown potential in various scientific applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

AA-AMPSA, also known as 2-(prop-2-enoylamino)butane-2-sulfonic Acid or prop-2-enoic acid;this compound, is a copolymer of acrylic acid and 2-acrylanmido-2-methylpropanesulfonic acid . It is primarily used in industrial cooling water systems, oilfield sewage reinjection systems, and metallurgical system water treatment . Its primary targets are calcium phosphate, calcium carbonate, and zinc scale in water .

Mode of Action

AA-AMPSA interacts with its targets by leveraging its carboxylic group for scale inhibition and dispersion, and its sulfonic acid group for strong polarity . This allows AA-AMPSA to have high calcium tolerance and good scale inhibition for its targets .

Biochemical Pathways

It is known that the compound is involved in the biosynthesis of eicosanoids, including the formation of ω-6 polyunsaturated fatty acids (pufas) and the synthesis of eicosanoids from eicosapentaenoic acid (epa) .

Pharmacokinetics

It is known that the compound is used in water systems, suggesting that it may have high water solubility . More research is needed to fully understand the ADME properties of AA-AMPSA.

Result of Action

The result of AA-AMPSA’s action is the significant inhibition of scale formation, particularly calcium phosphate, calcium carbonate, and zinc scale in water . It also prevents the sedimentation of ferric oxide .

Action Environment

The action of AA-AMPSA is influenced by environmental factors such as pH, alkalinity, and hardness of the water . It is particularly effective in water with high pH, high alkalinity, and high hardness . It can be used in combination with organophosphines and zinc salts, and is suitable for pH conditions of 7.0 to 9.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-enoylamino)butane-2-sulfonic acid typically involves the reaction of prop-2-enoic acid with butane-2-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-enoylamino)butane-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

    Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(prop-2-enoylamino)butane-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Comparison with Similar Compounds

Similar Compounds

    2-acrylamido-2-methylpropanesulfonic acid: Similar in structure but with different functional groups.

    Acrylic acid-2-acrylamido-2-methylpropane sulfonic acid copolymer: A copolymer with similar sulfonic acid functionality.

Uniqueness

2-(prop-2-enoylamino)butane-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

prop-2-enoic acid;2-(prop-2-enoylamino)butane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(3,5-2)13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXQYOOUXSXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(NC(=O)C=C)S(=O)(=O)O.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961031
Record name Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40623-75-4
Record name 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid
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